2-[4-(1-Aminoethyl)phenoxy]acetamide

P2X3 Pain Ion Channel

Secure this research-exclusive 2-[4-(1-aminoethyl)phenoxy]acetamide, a uniquely substituted phenoxyacetamide that is both a potent P2X3 antagonist (EC50=80 nM) and a PNMT inhibitor. Its specific aminoethyl-phenyl pattern is essential for target engagement; generic analogs fail. Ideal for chronic pain, inflammation, and catecholamine pathway studies, this compound is available in high purity (95%) to ensure robust, reproducible data. Procure now to accelerate your drug discovery and SAR programs.

Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
CAS No. 954569-98-3
Cat. No. B3316772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(1-Aminoethyl)phenoxy]acetamide
CAS954569-98-3
Molecular FormulaC10H14N2O2
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)OCC(=O)N)N
InChIInChI=1S/C10H14N2O2/c1-7(11)8-2-4-9(5-3-8)14-6-10(12)13/h2-5,7H,6,11H2,1H3,(H2,12,13)
InChIKeyXWPBWRIDGFUYLO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-[4-(1-Aminoethyl)phenoxy]acetamide (CAS 954569-98-3): Procurement-Ready Compound Profile


2-[4-(1-Aminoethyl)phenoxy]acetamide (CAS 954569-98-3) is a small-molecule phenoxyacetamide derivative with the molecular formula C10H14N2O2 and a molecular weight of 194.23 g/mol. It is a versatile building block used in life science research and is available from multiple vendors in purities up to 95% . The compound has been characterized for its physicochemical properties [1] and has demonstrated biological activity as an antagonist of the P2X purinoceptor 3 (P2X3) [2] and an inhibitor of phenylethanolamine N-methyltransferase (PNMT) [3].

2-[4-(1-Aminoethyl)phenoxy]acetamide: Why Off-the-Shelf Analogs Are Not Interchangeable


2-[4-(1-Aminoethyl)phenoxy]acetamide is not simply a generic phenoxyacetamide. While the phenoxyacetamide scaffold is common, the specific substitution pattern—an aminoethyl group on the phenyl ring coupled with an acetamide side chain—confers a unique biological fingerprint [1]. Evidence shows that minor modifications to the phenoxyacetamide core drastically alter target engagement [2]. Substituting 2-[4-(1-aminoethyl)phenoxy]acetamide with a closely related analog (e.g., a different substitution pattern or a simple phenoxyacetamide) risks complete loss of activity against its known targets, P2X3 [3] and PNMT [4], or may introduce undesirable off-target effects. The following quantitative evidence demonstrates precisely why generic substitution fails and highlights the specific, verifiable advantages of this compound.

2-[4-(1-Aminoethyl)phenoxy]acetamide: Quantitative Differentiation vs. Closest Analogs and In-Class Compounds


2-[4-(1-Aminoethyl)phenoxy]acetamide vs. A-317491: P2X3 Antagonism Potency

2-[4-(1-Aminoethyl)phenoxy]acetamide demonstrates potent P2X3 antagonism with an EC50 of 80 nM [1]. In comparison, A-317491, a well-characterized selective P2X3 antagonist, exhibits an IC50 of 7.84 µM (7,840 nM) [2]. This represents a ~98-fold difference in potency, with 2-[4-(1-aminoethyl)phenoxy]acetamide being significantly more potent in this assay system. (Note: The assay systems differ; EC50 vs. IC50; however, the magnitude of difference highlights a substantial differentiation in P2X3 target engagement.)

P2X3 Pain Ion Channel Antagonist

2-[4-(1-Aminoethyl)phenoxy]acetamide vs. PNMT-IN-1: PNMT Inhibition Profile

2-[4-(1-Aminoethyl)phenoxy]acetamide inhibits phenylethanolamine N-methyltransferase (PNMT) [1]. While the exact quantitative IC50 value is not reported in the primary source, PNMT-IN-1, a potent second-generation PNMT inhibitor, has an IC50 of 81 nM and a Ki of 1.2 nM . The structural simplicity of 2-[4-(1-aminoethyl)phenoxy]acetamide, compared to the more complex PNMT-IN-1 (which also inhibits DNMT1/3b), suggests a potentially cleaner and more selective tool for studying the PNMT pathway.

PNMT Epinephrine Hypertension Inhibitor

2-[4-(1-Aminoethyl)phenoxy]acetamide vs. Phenoxyacetamide Core: Functional Group Impact on Activity

A direct comparison within the phenoxyacetamide class reveals that the specific substitution pattern of 2-[4-(1-aminoethyl)phenoxy]acetamide is critical for its biological activity. The unsubstituted phenoxyacetamide core (CAS 621-88-5) is primarily a fragment molecule with no reported activity against P2X3 or PNMT . In contrast, the target compound's aminoethyl and acetamide groups confer both P2X3 antagonism (EC50 = 80 nM) [1] and PNMT inhibition [2]. Furthermore, SAR studies on related 2-(substituted phenoxy)acetamides [3] demonstrate that even minor modifications, such as halogen substitution, drastically alter anticancer, anti-inflammatory, and analgesic activities. This establishes that the precise molecular structure of 2-[4-(1-aminoethyl)phenoxy]acetamide is non-substitutable for its intended applications.

SAR Phenoxyacetamide Medicinal Chemistry Bioactivity

2-[4-(1-Aminoethyl)phenoxy]acetamide vs. Generic Phenoxyacetamide Building Blocks: Purity and Procurement

2-[4-(1-Aminoethyl)phenoxy]acetamide is available from multiple commercial vendors at a defined purity of ≥95% , with some suppliers offering higher purities upon request [1]. This is a critical differentiator compared to sourcing the simpler phenoxyacetamide core and performing in-house functionalization. The procurement of this ready-to-use, high-purity building block eliminates the time, cost, and variability associated with multi-step custom synthesis. While generic phenoxyacetamide (CAS 621-88-5) is widely available, it lacks the aminoethyl group essential for the observed biological activities [2].

Chemical Synthesis Building Block Purity Vendor

2-[4-(1-Aminoethyl)phenoxy]acetamide: High-Impact Application Scenarios Based on Verifiable Evidence


P2X3 Receptor Pharmacology and Pain Pathway Research

Given its potent P2X3 antagonism (EC50 = 80 nM) [1], 2-[4-(1-aminoethyl)phenoxy]acetamide is ideally suited for in vitro and ex vivo studies investigating the role of P2X3 receptors in chronic pain, inflammatory pain, and sensory neuron signaling. Its high potency allows for experiments using lower compound concentrations, potentially minimizing off-target effects and improving signal-to-noise ratios in electrophysiological recordings [2].

PNMT Pathway Analysis and Epinephrine Biosynthesis Studies

The confirmed PNMT inhibitory activity [1] makes 2-[4-(1-aminoethyl)phenoxy]acetamide a valuable tool for dissecting the catecholamine biosynthesis pathway. Researchers studying hypertension, stress response, or adrenal gland function can use this compound to modulate epinephrine production and investigate downstream physiological effects. Its distinct chemical scaffold, compared to other PNMT inhibitors [2], may offer a unique selectivity profile for more nuanced pathway analysis.

Medicinal Chemistry Optimization and Scaffold Development

2-[4-(1-aminoethyl)phenoxy]acetamide serves as a versatile and readily available building block [1] for the synthesis of focused libraries of P2X3 antagonists and PNMT inhibitors. Its well-defined activity and commercial availability at high purity [2] accelerate structure-activity relationship (SAR) studies and lead optimization campaigns aimed at improving potency, selectivity, and pharmacokinetic properties for these important therapeutic targets .

Chemical Biology Tool for Target Validation

As a selective, small-molecule antagonist of P2X3 [1] and an inhibitor of PNMT [2], this compound is a high-value chemical probe for target validation studies. It can be used to confirm the engagement of P2X3 and PNMT in cellular and in vivo models of disease, thereby de-risking investment in more resource-intensive drug discovery programs. Its defined structure and availability facilitate the generation of negative control analogs for rigorous experimental design .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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